5-((tert-Butoxycarbonyl)amino)pentanoic acid

Catalog No.
S666738
CAS No.
27219-07-4
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((tert-Butoxycarbonyl)amino)pentanoic acid

CAS Number

27219-07-4

Product Name

5-((tert-Butoxycarbonyl)amino)pentanoic acid

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

GFMRZAMDGJIWRB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O

Synonyms

27219-07-4;Boc-5-Ava-OH;5-(Boc-amino)valericacid;5-Boc-amino-pentanoicacid;5-(tert-Butoxycarbonylamino)valericAcid;5-((tert-Butoxycarbonyl)amino)pentanoicacid;5-[(tert-Butoxycarbonyl)amino]pentanoicacid;boc-5-aminovalericacid;N-Boc-5-aminovalericAcid;N-Boc-5-aminopentanoicAcid;5-(Boc-amino)pentanoicacid;GFMRZAMDGJIWRB-UHFFFAOYSA-N;pentanoicacid,5-[[(1,1-dimethylethoxy)carbonyl]amino]-;5-(tert-Butoxycarbonylamino)pentanoicAcid;ST51037528;boc-ape(5)-oh;Boc-5-aminopentanoicacid;AC1Q1NFC;ACMC-209gw1;boc-delta-aminovalericacid;AC1LC0U6;SCHEMBL904074;5-(boc-amino)-pentanoicacid;475351_ALDRICH;5-Aminopentoicacid,N-BOC-

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O

Peptide Synthesis:

5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as BOC-5-aminopentanoic acid or BOC-5-AvaOH, is a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation of other parts of the peptide chain. Once the peptide sequence is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amine, which can then participate in peptide bond formation with other amino acids. PubChem, 545848:

Chemical Modification of Biomolecules:

Due to its unique chemical properties, 5-((tert-Butoxycarbonyl)amino)pentanoic acid can be used for the chemical modification of various biomolecules. This includes the conjugation of the molecule to proteins, antibodies, and other biomolecules to introduce new functionalities or improve their properties. For example, the acid can be attached to a therapeutic protein to extend its half-life in the body, allowing for sustained therapeutic effects. ScienceDirect, "Chemical modification of proteins: Strategies and applications":

Drug Discovery and Development:

5-((tert-Butoxycarbonyl)amino)pentanoic acid finds application in drug discovery and development. It can be used as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These peptidomimetics can be potential drug candidates with improved drug-like properties compared to natural peptides. Additionally, the acid can be used to create libraries of diverse compounds for high-throughput screening to identify potential drug leads. Royal Society of Chemistry, "Peptidomimetics":

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-5-aminopentanoic acid

Dates

Modify: 2023-08-15

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